Cyclohexyl(1-hydroxycyclohexyl)methanone

Description

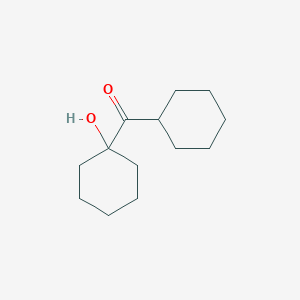

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(1-hydroxycyclohexyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h11,15H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXZBXUQGMCSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations

Photochemical Reaction Mechanisms

Cyclohexyl(1-hydroxycyclohexyl)methanone, a widely utilized photoinitiator also known as Irgacure 184, primarily functions through a Type I or cleavage-type mechanism upon exposure to ultraviolet (UV) radiation. fraunhofer.de This process is characterized by the absorption of light, leading to the generation of highly reactive free radicals that initiate polymerization.

Type I Photoinitiation: Radical Generation upon UV Exposure

As a Type I photoinitiator, this compound undergoes dissociation into two distinct radical species immediately following the absorption of a photon. fraunhofer.de This photochemical reaction is the cornerstone of its utility in UV-curable formulations, such as those involving acrylate (B77674) and methacrylate (B99206) monomers. cartrite.co.uk Upon UV irradiation, the molecule cleaves to form a benzoyl radical and a cyclohexyl radical, both of which are capable of initiating a polymerization chain reaction. bgsu.educhemicalbook.com This class of initiators, which also includes derivatives like 2-hydroxy-2-methyl-1-phenyl propanone, is noted for its high efficiency. The process begins when the initiator molecule is excited by UV radiation, leading to the formation of the active radicals that start the polymerization of monomers and oligomers present in the formulation. chembk.com

Alpha-Cleavage Processes

The principal photochemical pathway for radical generation in this compound is an alpha-cleavage (or Norrish Type I) reaction. cartrite.co.ukbgsu.edu This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. bgsu.edu This bond scission results in the formation of a benzoyl radical and a tertiary α-hydroxycyclohexyl radical. chemicalbook.comrsc.orghpc-standards.com Both of these radical fragments can initiate polymerization by adding to monomer double bonds. However, the hydroxycyclohexyl radical is reported to be particularly reactive towards acrylate bonds. rsc.org The efficiency of this cleavage is high; for instance, a related compound, 2-hydroxy-2-methyl-1-phenyl propanone (D-1173), is reported to cleave with a quantum yield of one in acetonitrile (B52724). cartrite.co.uk

The primary photolysis products resulting from the alpha-cleavage of this compound are detailed in the table below.

| Parent Compound | Photolysis Products |

| This compound | Benzoyl Radical, Cyclohexyl Radical |

| Source: chemicalbook.comhpc-standards.com |

Role of Excited States in Photoreactivity

The photoreactivity of this compound is intrinsically linked to the behavior of its electronic excited states. Upon absorbing UV light, the molecule is promoted from its ground state to an excited singlet state. It then typically undergoes intersystem crossing to a more stable triplet excited state. organic-chemistry.orgacs.org The nature and lifetime of the lowest triplet state are critical determinants of the subsequent photochemical events. rsc.org

Inter/Intramolecular Hydrogen Transfer in Photolytic Pathways

While this compound is classified as a Type I photoinitiator due to its primary cleavage pathway, it can also participate in hydrogen transfer reactions. Evidence suggests that in the presence of a suitable hydrogen donor, such as an amine synergist, cleavage-type photoinitiators can also react via a hydrogen abstraction mechanism. rsc.org For instance, when irradiated in a methanol (B129727) solution with an amine present, the resulting byproducts differ significantly from those formed in a non-hydrogen-donating solvent, indicating an alternative reaction pathway. rsc.org

Furthermore, intramolecular hydrogen bonding can play a role in deactivating the excited state. cartrite.co.uk In certain solvents, this intramolecular interaction can lead to rapid deactivation of the singlet excited state before cleavage can occur, rendering the molecule essentially non-reactive. However, this deactivation pathway can be disrupted in solvents that support intermolecular hydrogen bonding, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), thereby restoring the efficient photoreactivity. cartrite.co.uk

Effect of Molecular Motion and Environment on Photoreactivity

The photochemical efficiency of this compound is influenced by its immediate molecular environment and the physical properties of the formulation. The viscosity of the medium, for example, can affect molecular motion and the rate at which the generated radicals can diffuse to initiate polymerization. rsc.org

Oxidation Mechanisms

Beyond its role in photochemistry, this compound can participate in oxidation reactions as a hydride acceptor. It is effective in the metal-free, chemoselective oxidation of primary alcohols and aldehydes to their corresponding carboxylic acids. organic-chemistry.orgacs.org In this process, the compound accepts a hydride ion from the substrate.

The reaction is typically conducted at elevated temperatures (e.g., 80 °C) in the presence of a base like sodium hydroxide (B78521) or sodium tert-butoxide. organic-chemistry.orgacs.org Isotope-labeling studies using deuterated methanol (CD₃OD) have confirmed the hydride transfer process, showing the formation of the corresponding deuterated alcohol derivative of the initiator. acs.org Similarly, experiments using H₂¹⁸O confirmed that the oxygen atom incorporated into the final carboxylic acid product originates from water. acs.org This method is valued for its tolerance of a wide range of functional groups, including vulnerable secondary alcohols. organic-chemistry.org

During its primary function as a photoinitiator, the radicals generated from this compound are susceptible to oxidation. Atmospheric oxygen, a known radical scavenger, can react with the initiating radicals. bgsu.eduorganic-chemistry.org This reaction forms peroxide radicals, which are generally not reactive enough to initiate polymerization and may participate in termination reactions, thus inhibiting the curing process. organic-chemistry.org

Polymerization Initiation Mechanisms

This compound, often referred to by the trade name Irgacure 184, is a widely used photoinitiator. nist.govguidechem.com It belongs to the α-hydroxyketone class of initiators and functions as a Norrish Type I photoinitiator. arkema.com Upon exposure to UV radiation, the molecule undergoes α-cleavage (a Norrish Type I reaction), breaking the bond between the carbonyl group and the adjacent cyclohexyl ring to which the hydroxyl group is attached. guidechem.comchembk.com

This cleavage event generates two distinct free radicals: a benzoyl radical and a cyclohexyl ketyl radical. These highly reactive radical species then initiate the polymerization of monomers and oligomers, such as acrylates, in a UV-curable formulation. chembk.comchemicalbook.com This process of forming reactive species to start a polymerization reaction is a form of catalysis initiated by light. guidechem.com The efficiency of this initiation, lack of a-hydrogen atoms, and resistance to yellowing contribute to its widespread use in UV-curing applications for coatings, inks, and adhesives. guidechem.comchembk.com

The efficiency and speed of polymerization initiated by this compound are critical for its industrial applications. The photopolymerization kinetics of formulations containing this initiator can be investigated using techniques such as real-time Fourier-transform infrared spectroscopy (FTIR). researchgate.net This method allows for the continuous monitoring of the conversion of monomer functional groups (e.g., acrylate double bonds) into a polymer network as the curing process occurs.

Studies comparing this compound (Irgacure 184) with macromolecular photoinitiators derived from it have shown that while the standard initiator is effective, structural modifications can lead to even higher curing efficiencies. researchgate.net The kinetics are influenced by factors such as the concentration of the photoinitiator, the intensity of the UV light source, and the specific monomers and oligomers used in the formulation. arkema.com The wide UV absorption range of this photoinitiator contributes to its high initiation efficiency. chembk.com

The chemical structure of a photoinitiator is directly linked to its performance, including curing efficiency and compatibility with the polymer matrix. researchgate.net this compound (Irgacure 184) is a relatively small molecule. sigmaaldrich.com While it is highly efficient, its potential for migration from the cured polymer is a consideration in some applications. researchgate.net

To address this, researchers have synthesized "macro-photoinitiators" by chemically bonding the Irgacure 184 structure to larger molecules or polymer backbones. researchgate.net For instance, novel macro-photoinitiators have been created by reacting it with various isocyanates and multifunctional acrylates like pentaerythritol (B129877) triacrylate (PETA). researchgate.net

Table 2: Comparison of Curing Properties Data adapted from research on macro-photoinitiators derived from 1-HCPK (Irgacure 184).

| Photoinitiator | Type | Relative Curing Efficiency | Key Advantage |

| Irgacure 184 | Small Molecule | Baseline | High initiation efficiency |

| PI4 (PETA-based) | Macro-photoinitiator | Higher than Irgacure 184 | Lower migration, better compatibility |

Isomerization Studies of Tertiary α-Ketol Cyclanes

The isomerization of tertiary α-ketol cyclanes, a class of α-hydroxy ketones, represents a specific manifestation of the broader α-ketol rearrangement. This rearrangement can be initiated by acid, base, or thermal conditions, and involves the 1,2-migration of an alkyl or aryl group. A key characteristic of this transformation is its reversibility, which ultimately favors the formation of the most thermodynamically stable isomeric product. acs.orgnrochemistry.com The reaction proceeds through the conversion of an alkoxide or its equivalent to a carbonyl group, with a simultaneous shift of the bonding electrons of the migrating group to an adjacent trigonal center. acs.orgnrochemistry.com

In the context of tertiary α-ketol cyclanes, the stability of the resulting rearranged product is a significant driving force. For instance, the relief of ring strain can energetically favor a ring-expansion or contraction, directing the equilibrium of the isomerization. acs.orgresearchgate.net The nature of the catalyst, whether it be a Brønsted or Lewis acid or a base, can also play a crucial role in the reaction pathway and outcome. acs.orgnrochemistry.com While general principles are well-understood, the specific behavior of individual tertiary α-ketol cyclanes can be influenced by subtle stereoelectronic factors and the substitution pattern of the molecule.

One of the classic examples of this type of isomerization is the Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org This reaction, when applied to cyclic α-halo ketones, results in a ring contraction. The mechanism is thought to begin with the formation of an enolate on the side of the ketone opposite the halogen. This enolate then cyclizes to form the cyclopropanone, which is subsequently attacked by a nucleophile, leading to the ring-opened, rearranged product. wikipedia.org

While specific studies focusing exclusively on the isomerization of this compound are not extensively detailed in the surveyed literature, the principles governing the rearrangement of analogous tertiary α-ketol cyclanes provide a strong basis for understanding its potential transformations. Research on related systems, such as (1-hydroxycyclohexyl)phenylcarbinol, has shown that ring-size has a notable effect on the extent of rearrangement, with five-membered ring analogs exhibiting a greater propensity for ring expansion compared to their six-membered counterparts. acs.org

The following tables present findings from studies on related α-ketol rearrangement reactions, illustrating the influence of reaction conditions on product distribution.

Table 1: Base-Catalyzed Rearrangement of an α-Haloketone

This table summarizes the results from a study on the reaction of an α-halocyclohexyl phenyl ketone with sodium hydroxide, a reaction analogous to the Favorskii rearrangement. The study highlights how the reaction conditions, specifically the solvent and temperature, influence the competition between substitution (formation of the α-hydroxyketone) and rearrangement (formation of the carboxylic acid).

| Entry | Solvent | Temperature (°C) | Product(s) | Yield of Rearranged Product (%) |

| 1 | Homogeneous aqueous solution | Room Temperature | α-Hydroxycyclohexyl phenyl ketone | 0 |

| 2 | Inert Solvent | Not specified | α-Hydroxycyclohexyl phenyl ketone and 1-Phenylcyclohexanecarboxylic acid | Varies with solvent and temperature |

Data compiled from a study on the Favorskii rearrangement of α-haloketones. researchgate.net

Table 2: Thermal Rearrangement of Alicyclic α-Hydroxyimines

This table presents data on the thermal rearrangement of α-hydroxyimines derived from cyclic ketones, which are structurally related to α-ketols. The study demonstrates the formation of both ring-expanded and ring-contracted α-aminoketones, with the product ratio being dependent on the nature of the migrating group (R¹).

| Starting Amine | R¹ | Overall Yield (%) | Ratio of 6-membered to 5-membered Ring Product |

| Aromatic | Phenyl | Low | Favorable to 6-membered |

| Aliphatic | Phenyl | Good | Favorable to 6-membered |

| Aromatic | Methyl | Low | Favorable to 5-membered |

| Aliphatic | Methyl | Good | Favorable to 5-membered |

Data from a study on the synthesis of ketamine analogues via thermal rearrangement. wikipedia.org

These studies underscore the complexity of the isomerization of tertiary α-ketol cyclanes, where the final product distribution is a delicate balance of substrate structure, reaction conditions, and the nature of the catalyst employed.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Cyclohexyl(1-hydroxycyclohexyl)methanone in both solution and solid states. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure by detecting the chemical shifts of the hydrogen atoms. The spectrum of this compound displays distinct signals corresponding to the different types of protons present: those on the two cyclohexyl rings and the hydroxyl proton.

The protons on the saturated cyclohexyl rings typically appear as a complex multiplet in the upfield region of the spectrum, generally between 1.0 and 2.5 ppm. At room temperature, the rapid chair-to-chair conformational flipping of the cyclohexane (B81311) rings often averages the signals of the axial and equatorial protons, leading to a single, broad set of signals for all the CH₂ groups. youtube.com The proton of the hydroxyl (-OH) group typically appears as a singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. The integration of these signal areas confirms the ratio of the different types of protons, aligning with the compound's molecular formula.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons (CH₂) | 1.0 - 2.5 | Multiplet (m) |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

For studying the compound in its solid, crystalline form, Carbon-13 Cross-Polarization Magic-Angle Spinning (¹³C CPMAS) NMR is employed. This solid-state NMR (ssNMR) technique is highly sensitive to the local environment of carbon atoms and can provide insights into polymorphism (the existence of different crystal structures), molecular packing, and dynamics in the solid state. nih.gov

The ¹³C CPMAS spectrum would show distinct resonances for the carbonyl carbon, the quaternary carbon bonded to the hydroxyl group, and the various CH₂ carbons of the two cyclohexyl rings. researchgate.net Differences in the chemical shifts compared to solution-state ¹³C NMR can reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Furthermore, the doubling of resonances in a CPMAS spectrum can indicate the presence of crystallographically unique molecules within the asymmetric unit of the crystal lattice or highlight static disorder. nih.gov While specific ¹³C CPMAS studies on this compound are not widely published, the technique is fundamental for characterizing the solid-state structure of related organic molecules. rsc.org

NMR spectroscopy serves as a powerful tool for real-time reaction monitoring, allowing for the tracking of reactants, intermediates, and products without the need for sample separation. magritek.com In the synthesis of this compound, which can involve steps such as Friedel-Crafts acylation followed by hydrolysis, benchtop NMR spectrometers can be used directly in a laboratory setting to follow the reaction's progress. google.com

By monitoring the disappearance of signals corresponding to starting materials and the concurrent appearance of new signals for the product, chemists can determine reaction kinetics and endpoints. For example, the formation of the hydroxyl group and the specific carbonyl environment in the final product would generate characteristic new peaks in both the ¹H and ¹³C NMR spectra, providing unambiguous evidence of the reaction's successful completion. magritek.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound provides clear evidence of its key functional groups. The presence of a hydroxyl (-OH) group is confirmed by a strong, broad absorption band typically in the region of 3650-3400 cm⁻¹. pressbooks.pub A sharp, intense peak corresponding to the carbonyl (C=O) group of the ketone is readily identifiable around 1715-1670 cm⁻¹. pressbooks.pubgsconlinepress.com Additionally, strong absorptions due to C-H stretching from the alkane portions of the cyclohexyl rings are observed in the 2960-2850 cm⁻¹ range. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3400 | Strong, Broad |

| Alkane (Cyclohexyl) | C-H Stretch | 2960 - 2850 | Strong |

Source: Data compiled from general spectroscopic principles. pressbooks.pubgsconlinepress.com

This compound is widely utilized as a photoinitiator (e.g., Irgacure 184) for UV-curable systems. researchgate.netchemicalbook.com Real-time FTIR spectroscopy is a powerful method for studying the kinetics of photopolymerization reactions initiated by this compound. capes.gov.br

In a typical experiment, the photoinitiator is mixed with a monomer, such as an acrylate (B77674) or methacrylate (B99206). The rate of polymerization upon exposure to UV light is monitored by tracking the decrease in the intensity of the IR absorption band corresponding to the monomer's carbon-carbon double bond (C=C), which typically appears around 1640-1620 cm⁻¹. researchgate.net As the polymerization proceeds, these double bonds are consumed, causing the corresponding IR peak to diminish. By plotting the conversion of the double bond as a function of time, detailed kinetic information, including the rate of polymerization, can be accurately determined. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Studies

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional structure of crystalline solids. For this compound, XRD studies would offer unambiguous proof of its molecular structure and conformational preferences in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | These systems are common for molecules with this level of complexity and lack of high symmetry. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for such organic compounds. |

| a (Å) | 8 - 12 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10 - 15 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12 - 18 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 95 - 105 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

This table is illustrative and based on typical values for similar organic molecules.

The cyclohexane ring is known to adopt a non-planar "chair" conformation to minimize steric and torsional strain. utexas.edulibretexts.org This is its most stable arrangement, as it allows all carbon-carbon bonds to assume staggered conformations and maintains tetrahedral bond angles of approximately 109.5°, thus eliminating angle strain. libretexts.orgdavuniversity.org

This compound possesses two such rings.

The Hydroxycyclohexyl Ring: The 1-hydroxy and the methanone-substituted cyclohexyl group are attached to the same carbon (C1). To minimize steric hindrance, the bulky methanone (B1245722) group would strongly prefer an equatorial position.

The Second Cyclohexyl Ring: This ring is part of the methanone (acyl) group. The bond connecting it to the carbonyl carbon would also occupy an equatorial position on its own chair conformation.

The chair conformation has two types of hydrogen positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). libretexts.org Ring flipping can occur, rapidly interconverting the two chair forms, which causes all axial bonds to become equatorial and vice versa. libretexts.org However, for a substituted cyclohexane, the conformation where the large substituent occupies an equatorial position is significantly lower in energy and therefore predominates.

The crystal lattice of this compound would be stabilized by a network of intermolecular interactions. The most significant of these is hydrogen bonding, a strong type of dipole-dipole interaction. gatech.edu The molecule contains a hydroxyl group (-OH) which acts as a hydrogen bond donor, and a carbonyl group (C=O) which acts as a hydrogen bond acceptor.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₂₂O₂, Molecular Weight: 210.31 g/mol ), electron ionization (EI) would likely be used.

Upon ionization, the molecular ion [M]⁺• at m/z = 210 would be formed. This ion would then undergo fragmentation, primarily through cleavage of the bonds adjacent (alpha) to the carbonyl and hydroxyl groups, as these are the most activated sites.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 210 | [C₁₃H₂₂O₂]⁺• | [M]⁺• | Molecular Ion |

| 127 | [C₇H₁₁O₂]⁺ | [M - C₆H₁₁]⁺ | Loss of a cyclohexyl radical from the carbonyl group. |

| 111 | [C₇H₁₁O]⁺ | [M - C₆H₁₁O]⁺ | Alpha-cleavage with loss of the hydroxycyclohexyl group. |

| 99 | [C₆H₁₁O]⁺ | [C₆H₁₁CO]⁺ | Cyclohexanoyl cation. |

This fragmentation pattern is predictive and based on established principles of mass spectrometry.

Advanced Chromatographic Techniques (GC, HPLC, UPLC) for Purity and Reaction Monitoring.nist.gov

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, thereby allowing for accurate purity assessment and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Given the compound's boiling point and thermal stability, GC is a suitable method for purity analysis. tcichemicals.comchemicalbook.com A sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their volatility and interaction with the column. A Flame Ionization Detector (FID) is typically used for quantification, allowing for the determination of purity levels, often exceeding 98%. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and reaction monitoring. sielc.com A common method would be reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (e.g., sub-2 µm). sielc.com This results in significantly faster analysis times, higher resolution, and increased sensitivity, making it ideal for high-throughput screening or detailed reaction monitoring.

Table 3: Chromatographic Techniques for Analysis

| Technique | Principle | Application | Typical Conditions |

|---|---|---|---|

| GC | Separation in the gas phase based on volatility. | Purity assessment of the final product. | Capillary column (e.g., DB-5), temperature programming, FID detector. |

| HPLC | Separation in the liquid phase based on polarity. | Purity testing, reaction monitoring, preparative isolation. | C18 reversed-phase column, Acetonitrile/Water mobile phase. |

| UPLC | High-pressure liquid chromatography with small particles. | Fast reaction monitoring, high-resolution impurity profiling. | Sub-2 µm particle C18 column, optimized solvent gradient. |

Fluorescence Quenching Studies for Supramolecular Interactions

While this compound is not inherently fluorescent, its interaction with other molecules can be studied using fluorescence spectroscopy. nih.gov This is often achieved by observing its effect on the fluorescence of a known fluorescent probe (a fluorophore).

Fluorescence quenching is the decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule, known as a quencher. If this compound forms a non-covalent complex (a supramolecular assembly) with a fluorescent host molecule, it can quench the host's fluorescence. nih.gov The mechanism could be due to photoinduced electron transfer (PET) or other energy transfer processes.

By titrating a solution of the fluorescent host with this compound and monitoring the decrease in fluorescence intensity, one can determine the binding affinity (association constant) and stoichiometry of the host-guest interaction. This provides valuable quantitative data on the non-covalent forces driving the formation of the supramolecular complex.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum mechanical calculations are instrumental in understanding the intrinsic properties of molecules. For Cyclohexyl(1-hydroxycyclohexyl)methanone, these calculations reveal details about its electronic configuration and vibrational characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to elucidate its structural, chemical reactivity, and stability properties. researchgate.netchemrxiv.org

These calculations help in determining key quantum chemical parameters that describe the molecule's reactivity. chemrxiv.org Analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons towards itself. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This table is illustrative of the types of data generated from DFT calculations. Specific values are dependent on the computational method and basis set used.

Vibrational mode analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can identify the characteristic motions of atoms within the molecule. This analysis is crucial for confirming the nature of stationary points on the potential energy surface, such as minima (stable structures) and saddle points (transition states).

For a molecule like this compound, which functions as a photoinitiator, understanding its reaction pathways upon UV irradiation is key. The Norrish Type I cleavage is a primary photochemical reaction for this compound. Vibrational analysis can help in modeling this process by:

Identifying Transition States: A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By locating the transition state for the C-C bond cleavage adjacent to the carbonyl group, the activation energy for the photolytic dissociation can be calculated.

Mapping Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) method can be used to follow the path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired initial and final states (i.e., the intact molecule and the resulting radical fragments).

The calculated vibrational frequencies can also be compared with experimental IR spectra to validate the computational model and provide a detailed assignment of the observed spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. These simulations can provide a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations.

While specific MD simulation studies on this compound within constrained environments are not widely published, the methodology is highly applicable. In its primary application, this photoinitiator is dispersed within a polymer or resin matrix. This constitutes a constrained environment where its mobility and interactions are restricted.

MD simulations could predict:

Translational and Rotational Diffusion: How the photoinitiator moves and tumbles within the polymer matrix. This is critical for its ability to encounter and react with monomers.

Conformational Changes: The flexibility of the cyclohexyl rings and the rotation around the various single bonds can be simulated. The accessibility of the photoreactive carbonyl group might be influenced by the local polymer environment.

Intermolecular Interactions: The simulation can quantify the non-covalent interactions (e.g., van der Waals, hydrogen bonding) between the photoinitiator and the surrounding polymer chains. The hydroxyl group of the photoinitiator, for instance, can form hydrogen bonds, which would affect its orientation and local concentration.

By simulating the system at an atomistic level, MD can provide valuable data on how the physical properties of the matrix (e.g., viscosity, density, chemical composition) impact the efficiency of the photoinitiation process.

Photophysical Properties Simulation

Simulating the interaction of light with molecules is essential for understanding compounds like photoinitiators.

The function of this compound is initiated by the absorption of UV light. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules.

By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis absorption spectrum can be generated. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength). For a photoinitiator, it is crucial that its λmax aligns with the emission spectrum of the UV lamp used for curing.

Simulations can identify the nature of the electronic transitions. For ketones like this one, the key transitions are typically the n → π* (an electron from a non-bonding orbital on the oxygen is promoted to an anti-bonding π* orbital of the carbonyl group) and π → π* transitions. The n → π* transition is often the lowest energy transition and is critical for initiating the photochemical cleavage reaction.

Table 2: Simulated Photophysical Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| λmax (Absorption) | Typically calculated in the UV-A range (320-400 nm) | Must overlap with the UV light source for efficient activation. |

| Excited State | S1 (first singlet state), T1 (first triplet state) | The nature of the excited state determines the subsequent photochemical pathway (e.g., cleavage). |

| Dominant Transition | n → π* | This transition often leads to the reactive excited state responsible for α-cleavage. |

| Quantum Yield | Not directly simulated but inferred from cleavage barrier | A low activation barrier for cleavage from the excited state implies a high quantum yield for radical formation. |

This table presents the type of photophysical data obtained from TD-DFT simulations. The actual values depend on the solvent and computational level.

Prediction of Radical Geometries and Inversion Barriers

Upon photolysis, this compound undergoes α-cleavage to form a benzoyl radical and a 1-hydroxycyclohexyl radical. The geometry and stability of these radical intermediates are critical to the subsequent polymerization process. Computational chemistry offers robust methods for predicting these properties.

The geometry of the cyclohexyl radical, a closely related species, has been studied computationally. Its ground-state equilibrium geometry is a chair conformation. chemrxiv.org The radical carbon is part of the ring, and its properties, such as excitation energies, can be calculated using methods like the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD). chemrxiv.org

For the 1-hydroxycyclohexyl radical, DFT calculations would be employed to optimize its geometry. Key parameters to be determined include:

Bond Lengths and Angles: Particularly around the radical center (the carbon atom bearing the hydroxyl group and the unpaired electron).

Pyramidalization at the Radical Center: The degree to which the radical carbon deviates from a planar sp² geometry.

Inversion Barriers: The energy required for the radical center to invert its configuration. This is crucial for understanding the stereochemistry of any subsequent reactions.

Computational studies on similar cyclic radicals provide a template for these predictions. The energy barriers for intramolecular H-migration in hydroperoxyalkylperoxy radicals of cyclohexane (B81311), for example, have been calculated to be in the range of 31-32 kcal mol⁻¹, demonstrating the utility of these methods in determining reaction energetics. mdpi.com

Table 1: Computed Properties of the Cyclohexyl Radical

| Property | Value/Description | Source |

| Molecular Formula | C₆H₁₁ | nih.gov |

| Molecular Weight | 83.15 g/mol | nih.gov |

| Ground-State Geometry | Chair conformation | chemrxiv.org |

| First Excited State | 4.54 eV (calculated by EOM-CCSD) | chemrxiv.org |

| Photodissociation | Upon excitation, can undergo H-atom loss to form cyclohexene (B86901) or ring-opening to form fragments like 1-buten-4-yl + ethene. chemrxiv.org The ratio of fast (direct) to slow (statistical) H-atom loss is approximately 0.7:1. chemrxiv.org | chemrxiv.org |

Conformational Analysis through Computational Methods

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. The molecule contains two cyclohexane rings, which can exist in various conformations, primarily the stable chair form. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

DFT, using functionals like B3LYP with a 6-311++G(d,p) basis set, has been employed to investigate the structural and stability properties of this molecule. chemrxiv.orgresearchgate.net Such studies analyze the relative energies of different conformers arising from the orientation of the two cyclohexane rings and the hydroxyl group. The stability of a particular conformation is influenced by steric effects, such as 1,3-diaxial interactions, where axial substituents on a cyclohexane ring repel each other, raising the conformational energy. sapub.org

Table 2: Calculated Quantum Chemical Reactivity Descriptors for this compound

Calculations performed using DFT (B3LYP/6-311++G(d,p)) method.

| Parameter | Gas Phase | Aqueous Medium | Source |

| Ionization Potential (IP) | 8.21 eV | 7.98 eV | chemrxiv.org |

| Chemical Hardness (η) | 3.89 eV | 3.86 eV | chemrxiv.org |

| Chemical Potential (µ) | -4.32 eV | -4.12 eV | chemrxiv.org |

| Electronegativity (χ) | 4.32 eV | 4.12 eV | chemrxiv.org |

| Electrophilicity Index (ω) | 2.40 eV | 2.20 eV | chemrxiv.org |

Investigation of Intermolecular Cross Polarization

In the solid state, intermolecular interactions play a significant role in the packing and properties of molecular crystals. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for probing these interactions. Cross-polarization (CP) is a fundamental technique in solid-state NMR used to enhance the signal of low-abundance nuclei (like ¹³C or ¹⁵N) by transferring magnetization from abundant nuclei (typically ¹H).

The efficiency of this polarization transfer is highly dependent on the spatial proximity and dipolar coupling strength between the nuclei. Therefore, studying cross-polarization dynamics can provide detailed information about intermolecular contacts. For this compound, ¹H-¹³C cross-polarization experiments can reveal which carbon atoms are in close contact with protons of neighboring molecules in the crystal lattice.

Advanced techniques like double cross-polarization (DCP) can be used to establish correlations between different heteronuclei, further elucidating molecular structure and packing. chemrxiv.org Under fast magic-angle spinning (MAS) conditions, cross-polarization becomes a particularly viable method for polarization transfer, offering significant signal enhancements. chemrxiv.org By analyzing the build-up rates of the cross-polarized signal for different carbon atoms, one can map out the intermolecular contacts and gain a deeper understanding of the crystal packing of this compound.

Applications in Advanced Materials and Organic Synthesis

Photoinitiator in UV-Curable Technologies

Cyclohexyl(1-hydroxycyclohexyl)methanone is a highly efficient, free-radical Type I photoinitiator. mdpi.comunilongmaterial.comchembk.comzhuoerchem.com Upon exposure to ultraviolet radiation, it undergoes a photochemical process known as Norrish Type I cleavage, generating free radicals. mdpi.combgsu.edu These radicals initiate rapid polymerization reactions, making the compound a crucial component in UV-curable formulations used across numerous industries. chemicalbook.comcymitquimica.comfishersci.ptfishersci.camendelchemicals.com

A primary application of this photoinitiator is in the UV polymerization of various acrylate (B77674) and methacrylate (B99206) monomers and oligomers. unilongmaterial.comchembk.comzhuoerchem.combgsu.edu It is effective for initiating the curing of systems containing mono-functional or multi-functional vinyl monomers and unsaturated prepolymers. chembk.com Research has demonstrated its role in initiating the polymerization of monomers such as methyl methacrylate. osti.gov The high initiation efficiency allows for the rapid conversion of liquid monomers and oligomers into a solid polymer network. mdpi.comzhuoerchem.com

The compound is extensively used in the formulation of UV-curable coatings, inks, and adhesives. cymitquimica.comunilongmaterial.commendelchemicals.com Its ability to facilitate fast and efficient curing upon UV exposure is highly valued in industrial applications where rapid processing is required. bgsu.edumendelchemicals.com These formulations are applied to a variety of substrates, including paper, wood, metal, and plastics. fishersci.comunilongmaterial.comfishersci.ptfishersci.ca

Selected Applications in UV-Curable Formulations

| Category | Specific Applications |

|---|---|

| Coatings | Varnishes, plastic coatings, wood coatings, furniture and flooring finishes. fishersci.comunilongmaterial.comchembk.comfishersci.ptfishersci.ca |

| Inks | Lithographic printing inks, screen printing inks, flexographic inks. unilongmaterial.comchembk.comzhuoerchem.com |

| Adhesives | General UV-curable adhesives. unilongmaterial.comchembk.commendelchemicals.com |

| Electronics | Protective coatings, use in electronic products. unilongmaterial.comchembk.comzhuoerchem.combgsu.edu |

Photoinitiators are of increasing importance in 3D-printing and other UV-radiation-curable technologies. mdpi.com this compound is utilized in stereolithography (SLA) and other photopolymerization-based 3D-printing processes. mdpi.com In these applications, it initiates the layer-by-layer curing of liquid photopolymer resins, enabling the fabrication of complex three-dimensional objects. mdpi.com

A significant advantage of this compound is its non-yellowing characteristic. unilongmaterial.comchembk.com This property is especially critical for clear coatings and inks where color stability is essential. chembk.com The cured materials exhibit minimal yellowing even after prolonged exposure to sunlight. chembk.comzhuoerchem.com This is attributed to the fact that its photolytic degradation does not produce a benzyl (B1604629) group, which is often associated with color instability in other photoinitiators. chembk.com This makes it particularly suitable for topcoats and other applications requiring high resistance to yellowing. chembk.comzhuoerchem.com

Crosslinking Agent in Polymer Material Production

In the production of polymer materials, this compound functions as an initiator that facilitates crosslinking reactions. cymitquimica.comguidechem.com When blended with multifunctional monomers and oligomers, the free radicals generated from the photoinitiator under UV light initiate the formation of a three-dimensional polymer network. guidechem.com This crosslinking process transforms the liquid resin into a solid, durable material with enhanced mechanical and chemical properties. While the compound itself is the initiator, it plays a pivotal role in enabling the crosslinking that is fundamental to the performance of many thermosetting polymers. cymitquimica.comguidechem.com

Reagent in Organic Synthesis

Beyond its industrial applications in curing, this compound serves as a reagent in organic synthesis, primarily for initiating photochemical reactions. chemicalbook.comcymitquimica.com Its ability to generate radicals upon UV irradiation makes it a useful tool for light-induced polymerization studies and the synthesis of polymeric materials in a laboratory setting. osti.gov The synthesis of the compound itself involves several key organic reactions, including Friedel-Crafts acylation, chlorination, and hydrolysis, starting from raw materials like cyclohexyl formic acid or cyclohexylcarboxylic acid. guidechem.comgoogle.comgoogle.com

Oxidizing Agent for Primary Alcohols and Aldehydes

This compound, a commercially available and inexpensive ketone, has been identified as an effective hydride transfer acceptor for the metal-free oxidation of primary alcohols and aldehydes to their corresponding carboxylic acids. cymitquimica.compolito.it This transformation is a fundamental and crucial reaction in organic synthesis. nih.govresearchgate.netresearchgate.net The process is typically conducted under strong basic conditions, for example using sodium tert-butoxide, and can proceed at room temperature. nih.govresearchgate.netresearchgate.net Research has demonstrated that this oxidation method provides good to excellent yields and is characterized by a straightforward procedure. cymitquimica.compolito.it The reaction proceeds via a hydride transfer mechanism mediated by the ketone. researchgate.netresearchgate.net

Selective Oxidation in Complex Molecular Systems

A significant advantage of using this compound as an oxidant is its high degree of chemoselectivity. cymitquimica.com The oxidation procedure can be applied to selectively convert primary alcohols and aldehydes into carboxylic acids even in the presence of vulnerable functional groups. researchgate.netresearchgate.net This includes the ability to perform the oxidation of primary alcohols without affecting secondary alcohols present in the same molecule. nih.govresearchgate.netresearchgate.net The reaction conditions tolerate a wide array of functional groups, such as tert-butanesulfinamides, amines, sulfides, olefins, and various heterocycles, making it a valuable tool for synthesis involving complex molecules. nih.govresearchgate.netresearchgate.net

Table 1: Selective Oxidation of Various Alcohols and Aldehydes using this compound

This table summarizes the results from studies on the selective oxidation of various substrates. The reactions demonstrate the high yield and functional group tolerance of this method.

| Substrate | Product | Yield (%) | Reference |

| 3-Phenylpropan-1-ol | 3-Phenylpropanoic acid | 95 | polito.it |

| Cinnamyl alcohol | Cinnamic acid | 96 | polito.it |

| 10,11-Dihydro-5H-dibenzo[a,d] cyclolab.huannulene-5-methanol | 10,11-Dihydro-5H-dibenzo[a,d] cyclolab.huannulene-5-carboxylic acid | 98 | polito.it |

| 4-(Methylthio)benzyl alcohol | 4-(Methylthio)benzoic acid | 95 | polito.it |

| 2-Napthaldehyde | 2-Naphthoic acid | 98 | polito.it |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzoic acid | 90 | polito.it |

| 1-Adamantanemethanol | 1-Adamantanecarboxylic acid | 94 | nih.gov |

Integration into Supramolecular Structures for Enhanced Performance

To overcome challenges such as the low water solubility of hydrophobic photoinitiators like this compound, researchers have integrated it into supramolecular structures through non-covalent host-guest interactions. nih.govresearchgate.net A key strategy involves the encapsulation of the photoinitiator within cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov

A notable example is the creation of a novel pH-sensitive aqueous supramolecular-structured photoinitiator (SSPI). This was achieved by synthesizing a modified permethylated β-cyclodextrin (PM-β-CD) derivative to act as the host molecule for the hydrophobic this compound guest. bohrium.com Such host-guest systems enhance the utility of the initiator in aqueous media, which is particularly relevant for biomedical applications like the fabrication of hydrogels. nih.govresearchgate.net The formation of these inclusion complexes can improve water solubility and create stimuli-responsive materials that react to changes in their environment, such as pH. researchgate.netbohrium.com

Development of Macro-Photoinitiators and Oligomeric Systems

This compound serves as a foundational molecule for the development of macromolecular or oligomeric photoinitiators. tcichemicals.com A primary motivation for this is to address the issue of migration of low-molecular-weight photoinitiators from a cured polymer, which is a significant safety concern. bohrium.com By covalently bonding the photoinitiator moiety into a larger polymer or oligomer structure, its mobility is significantly reduced. tcichemicals.com

Research has focused on synthesizing novel macro-photoinitiators by reacting this compound with various isocyanates and acrylates, such as 2-hydroxyethyl methacrylate (HEMA) and pentaerythritol (B129877) triacrylate (PETA). tcichemicals.com These resulting macro-photoinitiators have demonstrated several advantages over the original free molecule, including:

Higher curing efficiency tcichemicals.com

Lower migration performance tcichemicals.com

Better compatibility within the formulation tcichemicals.com

These systems can also function as self-initiating oligomers and exhibit good thermal stability. tcichemicals.com The development of these larger systems is crucial for applications like UV-curable coatings and inks where high performance and safety are required. tcichemicals.comgoogle.com

Derivatives and Analogues: Synthesis and Properties

Synthesis of Chlorinated Derivatives (e.g., 1-Chlorocyclohexyl phenyl ketone)

The synthesis of chlorinated derivatives, such as 1-chlorocyclohexyl phenyl ketone, represents a key intermediate step in the production of 1-hydroxycyclohexyl phenyl ketone. One common synthetic route involves the direct chlorination of cyclohexyl phenyl ketone. guidechem.com In a typical procedure, cyclohexyl phenyl ketone is heated, and chlorine gas is introduced to facilitate the reaction, yielding 1-chlorocyclohexyl phenyl ketone. guidechem.com Another method involves the reaction of cyclohexyl phenyl ketone with hydrogen peroxide and hydrochloric acid in the presence of a catalyst. guidechem.com

A more detailed synthesis process can start from cyclohexanecarboxylic acid. This acid is first converted to cyclohexanecarbonyl chloride through acylation using an agent like phosphorus trichloride (B1173362). guidechem.comgoogle.com The resulting cyclohexanecarbonyl chloride then undergoes a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form cyclohexyl phenyl ketone. guidechem.com This ketone is subsequently chlorinated. The final step to obtain the parent compound, 1-hydroxycyclohexyl phenyl ketone, involves the alkaline hydrolysis of the 1-chlorocyclohexyl phenyl ketone intermediate. guidechem.com

Table 1: Synthesis Methods for 1-Chlorocyclohexyl Phenyl Ketone

| Starting Material | Reagents | Key Reaction Type | Intermediate/Product | Reference |

|---|---|---|---|---|

| Cyclohexyl phenyl ketone | Chlorine gas | Direct Chlorination | 1-Chlorocyclohexyl phenyl ketone | guidechem.com |

| Cyclohexyl phenyl ketone | Hydrogen peroxide, Hydrochloric acid, Catalyst | Catalytic Chlorination | 1-Chlorocyclohexyl phenyl ketone | guidechem.com |

Preparation and Characterization of Macro-Photoinitiators

To address the issue of migration of low molecular weight photoinitiators in cured materials, researchers have focused on developing macro-photoinitiators. These are larger molecules where the photoinitiator moiety is attached to a polymer backbone, effectively increasing its molecular weight and reducing its mobility. radtech.orgmdpi.com

One approach to synthesizing macro-photoinitiators involves the use of isocyanates and reactive monomers. The multicomponent Passerini reaction, which utilizes isocyanides, aldehydes, and carboxylic acids, is a versatile method for creating novel reactive monomers. rsc.org These monomers can then be polymerized to form a polymer backbone to which a photoinitiator, such as one containing a hydroxycyclohexyl group, can be attached. This method allows for the creation of well-defined polymers and copolymers with controlled compositions. rsc.org

Another strategy involves synthesizing hyperbranched silicone-containing macro-photoinitiators. mdpi.com For instance, a photoinitiator like 2-hydroxy-2-methyl-1-phenyl propanone can be reacted with a triethoxysilane (B36694) and a polyol to create a hyperbranched structure. mdpi.com This not only increases the molecular weight but can also enhance the initiator's efficiency. mdpi.com

The development of macro-photoinitiators has shown significant improvements in both curing efficiency and migration performance. Increasing the molecular weight of the photoinitiator is a key strategy to minimize migration. radtech.org For example, a macro-photoinitiator, MacroPICS-1, demonstrated a nearly two-fold reduction in migration compared to a lower molecular weight analogue. radtech.org

Hyperbranched silicone-containing macro-photoinitiators (HBSMIs) have been shown to exhibit higher UV-initiating efficiency than their smaller counterparts. mdpi.com In UV-cured polyurethane-acrylate coatings, HBSMIs led to a higher degree of curing content. mdpi.com Crucially, the migration of these HBSMIs from the cured coatings was significantly lower (as low as 1.7–6.0 wt%) compared to the migration of the unattached photoinitiator (around 14 wt%). mdpi.com This demonstrates that creating macromolecular structures is an effective strategy to reduce photoinitiator migration while maintaining or even improving curing performance. radtech.orgmdpi.com

Table 2: Comparison of Migration Rates for Different Photoinitiators

| Photoinitiator Type | Migration Rate (wt%) | Curing Conditions | Reference |

|---|---|---|---|

| Hyperbranched Silicone Macro-photoinitiator (HBSMI) | 1.7 - 6.0 | UV-cured for 60s | mdpi.com |

| 2-hydroxy-2-methyl-1-phenyl propanone (HMPP) | ~14 | UV-cured for 60s | mdpi.com |

| MacroPICS-1 | Significantly lower than HK-2 | Not specified | radtech.org |

Thiazolidinone Derivatives Incorporating Hydroxycyclohexyl Moieties

Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological and chemical properties. researchgate.netmdpi.comimpactfactor.org The incorporation of a hydroxycyclohexyl moiety into the thiazolidinone structure can lead to novel compounds with potentially unique characteristics.

The synthesis of thiazolidinone derivatives typically involves the cyclization of Schiff bases. researchgate.netjmchemsci.com A common method is the reaction of an amine with an aldehyde to form a Schiff base, which is then reacted with a compound containing a thiol group, such as thioglycolic acid, to form the thiazolidinone ring. researchgate.netimpactfactor.orgjmchemsci.com

To incorporate a hydroxycyclohexyl moiety, a starting material containing this group would be used. For instance, an amine or aldehyde bearing a hydroxycyclohexyl group could be reacted to form a Schiff base, followed by cyclization. Various synthetic strategies have been developed, including microwave-assisted synthesis, to improve reaction times and yields. rsc.org The general scheme involves the condensation of an amine and an aldehyde, followed by cyclo-condensation with a mercapto-containing acid. researchgate.net

The structural elucidation of newly synthesized thiazolidinone derivatives is crucial and is typically achieved through a combination of spectroscopic techniques. mdpi.comimpactfactor.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For thiazolidinone derivatives, characteristic absorption bands would include the C=O stretch of the thiazolidinone ring (typically around 1674-1735 cm⁻¹), N-H stretching, C-N stretching, and C-S stretching vibrations. impactfactor.orgchemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.comimpactfactor.org For a thiazolidinone derivative with a hydroxycyclohexyl group, the spectra would show signals corresponding to the protons and carbons of the cyclohexyl ring, the thiazolidinone ring, and any other substituents. 2D NMR techniques like COSY and NOESY can be used to determine the connectivity and spatial arrangement of atoms. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to get information about its fragmentation pattern, which helps in confirming the structure. mdpi.com

Table 3: Spectroscopic Data for a Representative Thiazolidinone Derivative

| Spectroscopic Technique | Key Observations | Inferred Structural Feature | Reference |

|---|---|---|---|

| IR (KBr, cm⁻¹) | 1674 | –N–C=O of thiazolidinone ring | impactfactor.org |

| 3039 | Aromatic C-H | impactfactor.org | |

| 2962 | Aliphatic C-H | impactfactor.org | |

| 1381 | C-N | impactfactor.org | |

| 817 | C-S | impactfactor.org | |

| ¹H NMR (CDCl₃, δ ppm) | 9.99 (s, 1H) | CHO | mdpi.com |

| 8.36-8.31 (m, 1H) | Indole C₇-H | mdpi.com | |

| 5.32 (s, 2H) | CH₂ | mdpi.com | |

| ¹³C NMR (CDCl₃, δ ppm) | 184.8 | CHO | mdpi.com |

| 138.6 | Indole C₂ | mdpi.com | |

| 50.4 | CH₂ | mdpi.com |

Cyclohexen-1-yl-(1-hydroxycyclohexyl)methanone and Related Analogues

While detailed research on Cyclohexen-1-yl-(1-hydroxycyclohexyl)methanone is limited, significant information is available for its close structural analogue, (cyclohex-1-en-1-yl)(cyclohexyl)methanone. This α,β-unsaturated ketone, which lacks the hydroxyl group of the parent compound, serves as an important reference for understanding the chemical behavior of this class of molecules.

The synthesis of (cyclohex-1-en-1-yl)(cyclohexyl)methanone has been reported in chemical literature, providing a pathway to this and similar structures. nih.gov This analogue is noted for its application in more complex organic syntheses. Specifically, it is utilized as a precursor in the preparation of various enones through nickel-catalyzed carbonylative Negishi cross-coupling reactions. chemicalbook.compharmaffiliates.com This process highlights its utility as a building block in constructing larger, more functionalized molecules.

Table 1: Properties of (cyclohex-1-en-1-yl)(cyclohexyl)methanone

| Property | Value |

| CAS Number | 74598-74-6 |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Rotatable Bond Count | 2 |

Supramolecular Complexes (e.g., with Cyclodextrins)

The formation of supramolecular complexes is a key area of study for molecules like Cyclohexyl(1-hydroxycyclohexyl)methanone, particularly with host molecules such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, which form a truncated cone structure. oatext.comyoutube.com This shape creates a molecule with a hydrophilic outer surface and a hydrophobic (lipophilic) inner cavity. youtube.com

This unique structure allows cyclodextrins to act as hosts, encapsulating "guest" molecules that are of appropriate size and polarity. oatext.com The primary driving forces for the formation of these "inclusion complexes" are hydrophobic and van der Waals interactions between the guest molecule and the cyclodextrin's nonpolar interior. mdpi.comrsc.org

Given the two hydrophobic cyclohexyl rings, this compound is an ideal candidate for forming a host-guest complex with a cyclodextrin (B1172386). The nonpolar cyclohexyl moieties would be expected to insert into the hydrophobic cavity, while the more polar hydroxy and carbonyl groups might interact with the hydrophilic rim of the cyclodextrin or remain exposed to the aqueous environment. Such complexation is a widely used strategy to improve the aqueous solubility and stability of hydrophobic compounds. oatext.comnih.gov

The most common natural cyclodextrins are α-, β-, and γ-cyclodextrin, which differ in the number of glucose units and thus the size of their internal cavity. oatext.com The specific cyclodextrin that would form the most stable complex with this compound would depend on the dimensional fit between the host and guest molecules.

Table 2: Properties of Common Natural Cyclodextrins

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucopyranose Units | 6 | 7 | 8 |

| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |

| Solubility in Water ( g/100 mL, 25°C) | 14.5 | 1.85 | 23.2 |

| Internal Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

Source: Data compiled from multiple sources. oatext.com

Environmental Fate and Degradation Mechanisms

Pathways of Environmental Introduction and Distribution (e.g., leaching)

The primary route of entry for Cyclohexyl(1-hydroxycyclohexyl)methanone into the environment is through leaching from consumer products and industrial materials. researchgate.netmdpi.comhilarispublisher.comresearchgate.net As a component in UV-curable coatings, inks, and plastics, it can be released from these materials during their lifecycle, including manufacturing, use, and disposal. researchgate.netmdpi.comhilarispublisher.comresearchgate.net

Studies have demonstrated the potential for this compound to migrate from various sources:

Plastics and 3D-Printed Materials: Leaching from plastic products, including those produced by 3D printing, has been identified as a significant source of environmental contamination. researchgate.netresearchgate.net

Coatings and Inks: Runoff from surfaces treated with UV-curable coatings can introduce the compound into aquatic systems. hilarispublisher.com

Food Packaging: There is evidence of migration from printing inks on food packaging materials into foodstuffs. researchgate.net

Industrial Effluents: Discharges from manufacturing facilities that produce or utilize this photoinitiator can also contribute to its presence in the environment. hilarispublisher.com

Once released, its distribution in the environment is influenced by its moderate water solubility and its tendency to adsorb to particulate matter. hilarispublisher.comchemicalbook.com This can lead to its presence in water bodies, sediments, and potentially soils. mdpi.comhilarispublisher.com

Chemical Stability and Degradation in Environmental Matrices

The persistence of this compound in the environment is determined by its stability and the efficiency of various degradation processes. The European Chemicals Agency (ECHA) registration dossier provides significant data on its environmental fate. europa.eueuropa.eu

As a photoinitiator, this compound is designed to be reactive to UV light. This property also drives its degradation in the environment. Upon exposure to sunlight, particularly UV radiation, the molecule undergoes cleavage.

The primary photolysis products identified are:

Cyclohexanone

This photodegradation is a key mechanism for its removal from aqueous and solid-state systems. The rate and extent of photodegradation are influenced by factors such as light intensity and the presence of other substances in the environmental matrix.

Besides photodegradation, other abiotic processes contribute to the transformation of this compound in the environment.

Hydrolysis: The ECHA registration dossier indicates that hydrolysis is a relevant transformation pathway. europa.eu The rate of hydrolysis is dependent on the pH of the surrounding medium. Detailed kinetic studies are necessary to quantify the half-life of the compound under various environmental pH conditions.

Biodegradation: The compound is considered to be readily biodegradable. chemicalbook.comfishersci.ca Studies have shown significant degradation in the presence of microorganisms. One study reported 80% degradation over a 28-day period in an aerobic environment. fishersci.ca This suggests that microbial action in wastewater treatment plants and natural ecosystems plays a crucial role in its removal.

The table below summarizes the key degradation processes for this compound.

| Degradation Process | Description | Key Factors |

|---|---|---|

| Photodegradation | Breakdown by UV light, leading to the formation of benzaldehyde and cyclohexanone. | Light Intensity, Wavelength |

| Hydrolysis | Chemical breakdown in the presence of water. | pH, Temperature |

| Biodegradation | Breakdown by microorganisms. The compound is considered readily biodegradable. | Microbial Population, Oxygen Levels |

Methodologies for Environmental Hazard Assessment

Assessing the environmental hazard of this compound involves studying its environmental concentrations, persistence, and developing analytical methods for its detection.

Currently, there is limited publicly available data on the measured environmental concentrations of this compound in various environmental compartments such as surface water, groundwater, soil, and air. While its degradation is relatively rapid, continuous release from numerous sources could lead to pseudo-persistence in certain environments. mdpi.com

A calculated half-life in the air is approximately 129 hours, indicating it is not highly stable in the atmosphere. mdpi.com The ready biodegradability suggests a lower potential for long-term persistence in biologically active systems. chemicalbook.comfishersci.ca However, more monitoring studies are needed to establish a comprehensive understanding of its environmental levels.

The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods. The complexity of environmental matrices often necessitates sample preparation steps like extraction and pre-concentration. nih.govnih.gov

Commonly employed analytical techniques for the analysis of photoinitiators, including this compound, in environmental samples include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile organic compounds. One study utilized GC-MS for the analysis of the compound in their experimental setup. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors, is a versatile technique for analyzing a wide range of organic compounds. nih.govoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the trace analysis of organic contaminants in complex matrices. nih.govnih.gov It is particularly well-suited for detecting low concentrations of the compound in water and other environmental samples.

The table below provides an overview of analytical methods used for the determination of this compound.

| Analytical Technique | Detector | Application Notes |

|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Suitable for volatile and semi-volatile analytes. Used in research settings for this compound. |

| High-Performance Liquid Chromatography (HPLC) | UV Detector, Mass Spectrometry (MS) | Widely used for the analysis of photoinitiators in various matrices, including food simulants. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | Offers high sensitivity and selectivity for trace-level detection in complex environmental samples. |

Future Research Directions

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The industrial synthesis of Cyclohexyl(1-hydroxycyclohexyl)methanone traditionally involves multi-step processes, including Friedel-Crafts acylation, chlorination, and alkaline hydrolysis. chembk.com A common pathway utilizes cyclohexylcarboxylic acid and phosphorus trichloride (B1173362) to form cyclohexanoyl chloride, which then reacts with benzene (B151609) in the presence of aluminum trichloride. chembk.com While effective, these methods often involve hazardous reagents and can generate significant waste streams.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

This compound is a Type I photoinitiator, meaning upon absorption of UV radiation, it undergoes α-cleavage to directly generate two free radicals—a benzoyl radical and a cyclohexyl hydroxy radical—which then initiate polymerization. researchgate.net While this fundamental mechanism is well-understood, a deeper, time-resolved view of the electronic and nuclear dynamics is a key frontier for research.

Development of Next-Generation Photoinitiators with Tailored Properties

As a widely used photoinitiator, often known by the trade name Irgacure 184, this compound is valued for its high initiation efficiency, good storage stability, and excellent non-yellowing characteristics. chembk.comhunan-chem.com These properties make it particularly suitable for clear coatings and inks where color stability is paramount. chembk.comhunan-chem.com The market for this compound is driven by its increasing use in UV-cured coatings, inks, and adhesives for the automotive, electronics, and packaging industries. dataintelo.com

The development of next-generation photoinitiators will build upon this foundation, aiming to tailor properties for specific, high-demand applications. A significant opportunity lies in advanced manufacturing, such as 3D printing, which requires initiators with rapid curing capabilities for high-precision and fast production cycles. dataintelo.com Future research will focus on structural modifications to:

Shift the absorption spectrum to be compatible with different light sources (e.g., LED lamps).

Enhance solubility in novel resin formulations, including water-based systems for biomedical applications like tissue engineering. mdpi.com

Improve initiation efficiency to reduce the required concentration, lowering costs and minimizing the potential for unreacted initiator to remain in the cured product.

Integration in Hybrid Materials and Nanocomposites

The field of polymer science is increasingly focused on the development of hybrid materials and nanocomposites, where fillers such as clay, silica, or alumina (B75360) nanoparticles are incorporated into a polymer matrix to enhance properties like mechanical strength, thermal stability, or barrier performance. researchgate.net Photoinitiators like this compound are essential for curing the resin matrix in these advanced materials.

Computational Design of Functionalized Derivatives

Computational chemistry provides powerful tools for accelerating the design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. For this compound, methods like Density Functional Theory (DFT) are already being used to investigate its molecular structure, stability, and chemical reactivity. chemrxiv.org

Future research will leverage these computational approaches for the in silico design of novel functionalized derivatives. chemrxiv.orgljku.edu.in By simulating the effects of adding different functional groups to the phenyl or cyclohexyl rings, researchers can predict key parameters such as:

Electronic Properties: HOMO-LUMO energy gaps, which relate to the UV absorption wavelength. chemrxiv.org

Reactivity Indices: Chemical potential, hardness, and electrophilicity, which provide insight into initiation efficiency. chemrxiv.org

Bond Dissociation Energies: To fine-tune the efficiency of the crucial α-cleavage step.

This computational-first approach allows for the pre-screening of dozens of potential new initiator structures, identifying the most promising candidates for subsequent laboratory synthesis and testing.

In-depth Analysis of Environmental Degradation Products and Cycles

The environmental fate of this compound is a subject of ongoing interest. Initial photolysis products are known to include benzaldehyde (B42025) and cyclohexanone, which can impart an odor to the cured material. chembk.com Studies indicate the compound is readily biodegradable, with one test showing 80% degradation in 28 days, suggesting a low environmental risk. mdpi.comsigmaaldrich.cn However, comprehensive knowledge of its environmental hazards and degradation pathways remains limited. mdpi.com Ecotoxicity data, while not extensive, shows an LC50 of 24 mg/L in a 96-hour study on the freshwater fish Danio rerio. thermofisher.comfishersci.com

Future research must focus on a more complete analysis of its environmental lifecycle. This includes:

Comprehensive Degradation Studies: Identifying not only the primary photolysis products but also subsequent breakdown compounds formed in soil and aquatic environments.

Pathway Elucidation: Mapping the complete degradation cycles under various environmental conditions (aerobic, anaerobic, different pH levels) to understand how the molecule is ultimately mineralized.

Expanded Ecotoxicity Testing: Conducting a broader range of tests on various aquatic and terrestrial organisms to build a more complete ecological risk profile, moving beyond the limited data currently available. mdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₂ | hunan-chem.comnist.govchemicalbook.com |

| Molecular Weight | 204.26 g/mol | nist.govchemicalbook.comchemeo.com |

| Appearance | White to off-white crystalline solid/powder | chembk.comhunan-chem.com |

| Melting Point | 47-50 °C | chembk.comchemicalbook.com |

| Boiling Point | 175 °C at 15 mm Hg | chembk.comchemicalbook.com |

| Density | 1.17 g/cm³ | chembk.comchemicalbook.com |

| Water Solubility | Slightly soluble (1108 mg/L at 25°C) | chembk.comchemicalbook.com |

| Solubility | Soluble in acetone, butyl acetate, methanol (B129727), toluene | chembk.comchemicalbook.com |

| CAS Number | 947-19-3 | nist.govchemicalbook.comnih.gov |

Table 2: Summary of

| Section | Research Direction | Key Objectives |

| 9.1 | Green Synthetic Pathways | Reduce hazardous reagents, minimize waste, improve atom economy, and explore alternative catalysts and solvent systems. |

| 9.2 | Ultrafast Spectroscopy | Map the complete photo-activation energy landscape, understand ultrafast dynamics of α-cleavage, and identify factors limiting quantum yield. |

| 9.3 | Next-Gen Photoinitiators | Tailor properties for 3D printing and biomedical use, shift absorption spectra for new light sources, and enhance water solubility. |

| 9.4 | Hybrid Material Integration | Investigate initiator performance in nanocomposites, understand the impact of nanoparticles on curing efficiency, and optimize for advanced material applications. |

| 9.5 | Computational Design | Use DFT and other methods to predict properties of new derivatives, screen candidates in silico, and rationally design initiators with enhanced features. |

| 9.6 | Environmental Fate Analysis | Identify all degradation products, map complete environmental degradation cycles, and conduct comprehensive ecotoxicity testing. |

Q & A